molecular formula C12H19ClFN5 B12218490 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine

1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine

Cat. No.: B12218490
M. Wt: 287.76 g/mol
InChI Key: MLDMUOBVZVOBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine involves multiple steps, including the formation of the pyrazole rings and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrazole core, followed by the introduction of the ethyl and fluoroethyl groups. Common reagents used in these reactions include hydrazine, ethyl bromide, and fluoroethyl bromide. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme activities or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine depends on its specific interactions with molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets.

Comparison with Similar Compounds

1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine can be compared with other pyrazole derivatives, such as:

    1-(1-methyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine: Similar structure but with a methyl group instead of an ethyl group.

    1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl}methanamine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]methyl}methanamine: Similar structure but with a hydroxyethyl group instead of a fluoroethyl group.

The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-2-17-6-3-11(15-17)9-14-10-12-4-7-18(16-12)8-5-13;/h3-4,6-7,14H,2,5,8-10H2,1H3;1H

InChI Key

MLDMUOBVZVOBSO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=NN(C=C2)CCF.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.